![molecular formula C15H14 B13791208 3-Phenyltricyclo[4.2.1.0~2,5~]nona-3,7-diene CAS No. 815579-20-5](/img/structure/B13791208.png)
3-Phenyltricyclo[4.2.1.0~2,5~]nona-3,7-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenyltricyclo[4.2.1.0~2,5~]nona-3,7-diene is a complex organic compound with the molecular formula C9H10. It is a member of the tricyclic hydrocarbons, characterized by its unique three-ring structure. This compound is of interest in various fields of chemistry due to its distinctive structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyltricyclo[4.2.1.0~2,5~]nona-3,7-diene typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the tricyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing purification techniques such as distillation and chromatography.
化学反応の分析
Types of Reactions
3-Phenyltricyclo[4.2.1.0~2,5~]nona-3,7-diene undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Common reagents include hydrogen gas (H~2~) with a palladium catalyst (Pd/C).
Substitution: Common reagents include halogens (e.g., Br2) and nucleophiles (e.g., NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkanes or alcohols.
科学的研究の応用
3-Phenyltricyclo[4.2.1.0~2,5~]nona-3,7-diene has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and stability of tricyclic hydrocarbons.
Biology: Its derivatives are investigated for potential biological activity.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the synthesis of complex organic molecules and materials.
作用機序
The mechanism of action of 3-Phenyltricyclo[4.2.1.0~2,5~]nona-3,7-diene involves its interaction with various molecular targets. The compound’s unique structure allows it to participate in specific chemical reactions, influencing pathways such as electron transfer and radical formation. These interactions can lead to the formation of reactive intermediates, which further react to produce the final products.
類似化合物との比較
Similar Compounds
Tricyclo[4.2.1.0~2,5~]nona-3,7-diene: A similar tricyclic hydrocarbon without the phenyl group.
3-Methyl-4-phenyltricyclo[4.2.1.0~2,5~]nona-3,7-diene: A derivative with a methyl group in addition to the phenyl group.
Uniqueness
3-Phenyltricyclo[4.2.1.0~2,5~]nona-3,7-diene is unique due to the presence of the phenyl group, which imparts distinct chemical properties and reactivity compared to its non-phenylated counterparts. This makes it a valuable compound for studying the effects of aromatic substitution on tricyclic hydrocarbons.
特性
CAS番号 |
815579-20-5 |
|---|---|
分子式 |
C15H14 |
分子量 |
194.27 g/mol |
IUPAC名 |
3-phenyltricyclo[4.2.1.02,5]nona-3,7-diene |
InChI |
InChI=1S/C15H14/c1-2-4-10(5-3-1)13-9-14-11-6-7-12(8-11)15(13)14/h1-7,9,11-12,14-15H,8H2 |
InChIキー |
VCBXHVZTTMMAIK-UHFFFAOYSA-N |
正規SMILES |
C1C2C=CC1C3C2C=C3C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


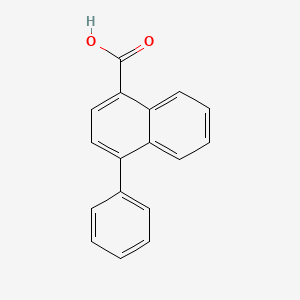
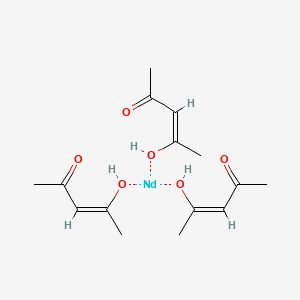
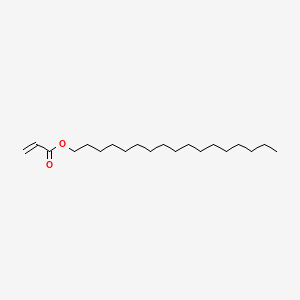
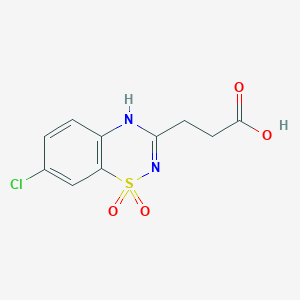
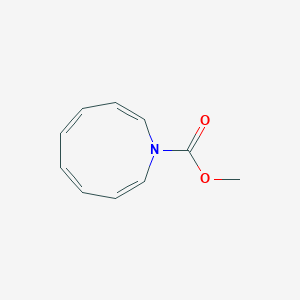
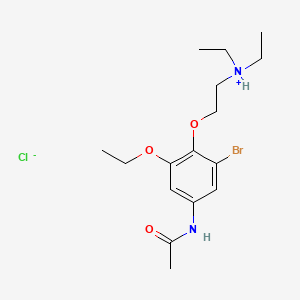
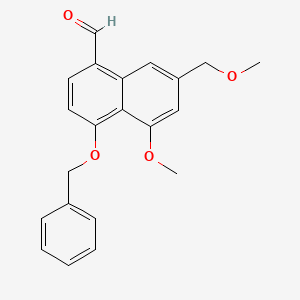
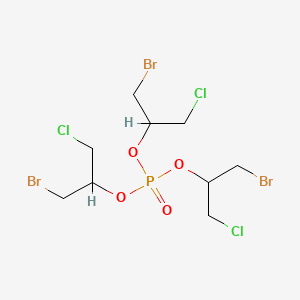
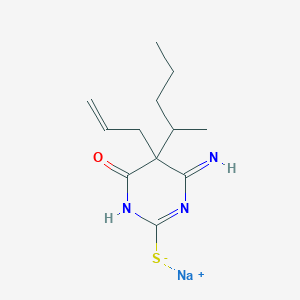


![Acetamide,2-(4-amino-2,3,5-trimethylphenoxy)-N-[1,2,3,4-tetrahydro-3-methyl-6-(methylamino)-1-(1-naphthalenyl)-2,4-dioxo-pyrimidin-5-YL]-](/img/structure/B13791189.png)

![N-(4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropanamide](/img/structure/B13791215.png)
